5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione
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Overview
Description
“5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in a variety of biological processes .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indole ring system with a bromine atom at the 5-position and a 3-methylbutyl group at the 1-position . The “2,3-dione” indicates the presence of two carbonyl groups at the 2 and 3 positions of the indole ring.Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” would undergo depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom and the carbonyl groups would likely make the compound relatively polar .Scientific Research Applications
Antimicrobial Applications
5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione and its derivatives have shown promising results in antimicrobial applications. The compound's framework, especially when part of heterocyclic compounds, is effective against various strains of bacteria and fungi. Derivatives obtained from this compound exhibited high antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications. Notably, some specific derivatives synthesized from it demonstrated high antimicrobial activity, especially against pathogenic bacteria and fungi, as well as notable anti-HIV activity (Mageed et al., 2021), (Ashok et al., 2015), (Pandeya et al., 2000), (Pandeya et al., 1999).
Antiviral and Antituberculosis Applications
The compound's derivatives were also evaluated for their antiviral activities, showing some weak activity against specific viruses like the yellow fever virus and bovine viral diarrhea virus. Moreover, they have been assessed for their antituberculosis properties, with certain derivatives displaying significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Terzioğlu et al., 2005), (Karalı et al., 2007), (Güzel et al., 2008).
Cancer Inhibitory Activity
In the field of oncology, derivatives of This compound have been synthesized and evaluated for their cancer inhibitory activity. Some derivatives showed comparable anticancer activity to known anticancer agents against specific cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Zi-cheng, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Properties
IUPAC Name |
5-bromo-1-(3-methylbutyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFKVGXECELTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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